9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)-
Description
The compound 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)- is a synthetic xanthone derivative characterized by a substituted aminoalkyl chain at position 2 of the xanthone core. The (R)-enantiomer configuration and the hydrochloride salt enhance its solubility and bioavailability, making it suitable for pharmacological studies. Xanthones are tricyclic aromatic compounds with a 9H-xanthen-9-one scaffold, known for diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects . The introduction of a hydroxymethylpropylamino group at position 2 likely modulates its electronic and steric properties, influencing its interaction with biological targets.
Properties
CAS No. |
127001-50-7 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[[(2R)-1-hydroxybutan-2-yl]amino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
STFQIZOMWCVSPC-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . Another approach involves the use of aryl aldehydes with phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or ytterbium triflate can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the xanthone scaffold, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that xanthone derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory effects. These properties are essential for developing treatments for various inflammatory diseases and conditions characterized by oxidative stress. The mechanism of action involves modulation of pro-inflammatory and anti-inflammatory cytokines and inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Antimicrobial Activity
A study demonstrated that xanthone derivatives possess antimicrobial properties against both bacterial and fungal strains. Specifically, certain derivatives showed effectiveness against multidrug-resistant bacteria, making them potential candidates for developing new antimicrobial agents . The compound's structure allows for modifications that can enhance its efficacy against various pathogens.
Anti-cytotoxic Effects
The compound has also been investigated for its anti-cytotoxic effects. Research suggests that xanthones can protect cells from cytotoxic agents, which is particularly relevant in cancer therapy where protecting healthy cells during treatment is crucial .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements, leading to increased expression of detoxifying enzymes .
Comparison with Similar Compounds
Physicochemical and Structural Insights
- Aromaticity and Dipole Moments: The xanthone core exhibits aromaticity, with calculated dipole moments (e.g., 1.84 D for 9H-xanthen-9-one) influencing solubility and intermolecular interactions .
- Hydrochloride Salts: The hydrochloride form improves aqueous solubility and stability, as seen in analogs like compound 3 () and 3,6-bis(dimethylaminoethoxy) derivatives .
Structure-Activity Relationships (SAR)
- Secondary vs. Tertiary Amines : Secondary amines (e.g., in ) show higher SIRT2 inhibition (93.2%) than tertiary amines (48.5%), suggesting steric and electronic preferences at the enzyme active site .
- Chlorine Substitution : 5-Chloro derivatives () exhibit stronger enzyme inhibition due to electron-withdrawing effects that enhance electrophilic interactions.
- Hydrophobic Side Chains: Compounds with phenoxyethyl or allyloxy groups () demonstrate improved antimicrobial activity, likely via membrane disruption .
Pharmacological Potential
- Antioxidant Activity : Derivatives with dimethoxy groups (e.g., ) activate Nrf2, a key regulator of oxidative stress responses, with EC50 values in the µM range .
- Enzyme Inhibition : SIRT2 inhibitors () are promising for neurodegenerative diseases and cancer, with IC50 values correlating with substituent polarity .
- Antimicrobial Effects: Piperazine-linked derivatives () show >90% inhibition of M.
Biological Activity
9H-Xanthen-9-one derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)- is a specific derivative that exhibits promising biological effects. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C15H18ClN2O2
- Molecular Weight: 292.77 g/mol
The structure consists of a xanthenone core with an attached propylamino group that enhances its solubility and biological activity.
Anticancer Activity
Research indicates that xanthone derivatives can exhibit significant anticancer properties. A study demonstrated that certain xanthone compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of protein kinases. For example, derivatives similar to 9H-xanthen-9-one showed G1-phase cell cycle arrest in p53-positive cancer cells, indicating a potential pathway for therapeutic intervention .
Table 1: Anticancer Activity of Xanthone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9H-Xanthen-9-one | HCT116 p53 +/+ | 10 | Induction of apoptosis and cell cycle arrest |
| 9H-Xanthen-9-one | HCT116 p53 -/- | >50 | No significant effect |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthenone derivatives are particularly noteworthy. A recent study highlighted that the compound inhibits pro-inflammatory mediators such as IL-6 and PGE2 in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of 9H-Xanthen-9-one
| Concentration (µM) | IL-6 Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 5 | 25 | 30 |
| 10 | 45 | 50 |
| 25 | 60 | 70 |
Antimicrobial Activity
Xanthone derivatives have also shown significant antimicrobial activity. One study reported that specific derivatives exhibited strong antifungal activity against resistant strains of Candida albicans. The mechanism involves inhibition of topoisomerase II, which is crucial for fungal DNA replication .
Table 3: Antimicrobial Activity Against Candida albicans
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 8 | Antifungal |
| Compound B | 16 | Antifungal |
| 9H-Xanthen-9-one | >32 | No significant effect |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancerous cells compared to normal cells. This suggests potential therapeutic applications for targeted cancer treatments.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis. The findings support its potential application in chronic inflammatory conditions.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing this xanthone derivative?
Answer:
Synthesis typically begins with functionalizing the xanthone core (9H-xanthen-9-one) through alkylation or Grignard reactions. For example, substituted xanthones are synthesized via acid-catalyzed cyclization of polyhydroxybenzophenones, followed by selective alkylation of hydroxyl groups . Characterization involves:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the (R)-configured chiral center and hydroxymethylpropylamino side chain.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., free base vs. hydrochloride salt).
- X-ray Crystallography: Resolve stereochemistry using SHELX programs for refinement .
Basic Question: How should researchers handle safety and stability concerns during experimental work?
Answer:
- Hazard Mitigation: Use personal protective equipment (PPE) due to potential irritancy (refer to SDS for 9H-xanthen-9-one derivatives ).
- Stability: Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the hydroxymethyl group.
- Waste Disposal: Follow institutional guidelines for halogenated organic compounds (HCl byproduct).
Advanced Question: How can crystallographic data resolve contradictions in proposed stereochemical configurations?
Answer:
Single-crystal X-ray diffraction is critical for resolving ambiguities in chiral centers or substituent orientations. For example:
- Use SHELXL for refinement to achieve low R-factors (<0.05) .
- Compare experimental bond angles/distances with DFT-optimized structures to validate the (R)-configuration .
- Address discrepancies by re-examizing reaction conditions (e.g., chiral auxiliaries or catalysts influencing stereochemistry).
Advanced Question: What pharmacological mechanisms can be explored for this compound, and how?
Answer:
Xanthone derivatives often exhibit bioactivity via:
- Receptor Binding Assays: Screen for interactions with G-protein-coupled receptors (GPCRs) using fluorescence polarization.
- Enzyme Inhibition Studies: Test inhibitory effects on kinases or oxidoreductases via kinetic assays (e.g., IC₅₀ determination).
- Cellular Uptake: Use radiolabeled analogs (e.g., tritiated side chains) to quantify permeability in Caco-2 cell monolayers .
Basic Question: What analytical techniques are optimal for purity assessment?
Answer:
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for impurity profiling.
- Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).
- Thermogravimetric Analysis (TGA): Verify hydrate/solvate formation impacting purity .
Advanced Question: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Triangulation: Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity) .
- Dose-Response Curves: Ensure consistency in concentration ranges and solvent controls (e.g., DMSO effects).
- Structural Analog Comparison: Benchmark against known xanthones (e.g., 3,6-dimethyl derivatives ) to isolate structure-activity relationships.
Advanced Question: What strategies improve yield in the alkylation of the xanthone core?
Answer:
- Optimize Reaction Conditions: Use anhydrous solvents (e.g., THF/DMF) and catalysts like NaH or K₂CO₃ for nucleophilic substitution .
- Protecting Groups: Temporarily block hydroxyl groups with acetyl or benzyl groups to direct regioselectivity .
- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity in side-chain incorporation .
Advanced Question: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- DFT Calculations: Model transition states for side-chain modifications (e.g., Hammett plots for substituent effects) .
- Molecular Dynamics (MD): Simulate solvation effects on hydrochloride salt dissociation in aqueous media.
- Docking Studies: Predict binding modes with target proteins using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
